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Compound of Interest

Compound Name: Cbz-Trp-Val-Sta-Ala-Sta-OH

CAS No.: 145031-47-6

Cat. No.: B12770713

Get Quote

Executive Summary
Statine ((3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid) is a non-proteinogenic gamma-

amino acid that serves as a critical structural element in the design of aspartic protease

inhibitors. Originally isolated from the natural product Pepstatin A (produced by Actinomyces),

statine functions as a transition-state mimic.

Its primary utility in drug development lies in its ability to replace the scissile peptide bond of a

substrate with a non-hydrolyzable hydroxyl-containing linker. This structural modification allows

the peptide to bind with high affinity to the active site of enzymes such as Renin, Cathepsin D,

Pepsin, and HIV-1 Protease, effectively "freezing" the enzyme in a transition-state complex and

blocking catalytic activity.

Mechanistic Principles: Transition State Mimicry
To understand the function of statine, one must first understand the catalytic mechanism of

aspartic proteases. These enzymes employ a dyad of aspartic acid residues (e.g.,

Asp25/Asp25' in HIV Protease) to activate a water molecule for nucleophilic attack on the

peptide bond.
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The Catalytic Bottleneck
Substrate Binding: The peptide substrate binds to the enzyme cleft.

Tetrahedral Intermediate: The catalytic aspartates activate water, which attacks the carbonyl

carbon of the scissile bond. This forms a high-energy, unstable tetrahedral intermediate

bearing an oxyanion.

Collapse & Cleavage: The intermediate collapses, breaking the C-N bond and releasing the

products.

The Statine Solution
Statine acts as a dipeptide isostere.[1] It replaces two amino acids (P1 and P1') in the peptide

sequence.[1] Crucially, it contains a central hydroxyl group (-CH(OH)-) and a methylene bridge

(-CH2-) in place of the scissile amide bond (-CO-NH-).

The Hydroxyl Group: Mimics the transition-state oxyanion, forming tight hydrogen bonds with

the catalytic aspartates.

The Methylene Bridge: Is chemically stable and cannot be hydrolyzed by the enzyme.

Result: The enzyme binds the inhibitor thinking it is the transition state, but cannot process it,

resulting in competitive inhibition with

values often in the sub-nanomolar range.

Visualization of Mechanism
The following diagram illustrates the structural comparison between the natural substrate's

transition state and the statine inhibitor.
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Figure 1: Comparison of the hydrolytic transition state and the non-hydrolyzable statine

isostere.[1]

Synthetic Methodology: Incorporation into
Peptides[2][3]
Incorporating statine into a peptide sequence presents unique challenges due to its gamma-

amino acid structure and steric bulk. The following protocol outlines the standard Fmoc Solid

Phase Peptide Synthesis (SPPS) approach.

Reagents and Materials
Resin: Wang resin (for C-terminal acids) or Rink Amide resin (for C-terminal amides).[2][3]

Statine Source: Fmoc-Sta-OH (commercially available). Note that Statine replaces two

residues in the native sequence.

Coupling Reagents: HATU/HOAt is preferred over DCC/HOBt to minimize racemization and

drive the reaction of the sterically hindered secondary amine.

Step-by-Step Protocol
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Step Operation Conditions/Notes

1 Resin Swelling

Swell resin in DMF for 30-60

mins to ensure accessibility of

sites.

2 Fmoc Deprotection
20% Piperidine in DMF (2 x 10

min). Wash with DMF (5x).

3 Standard Coupling

For standard amino acids: 3

eq. Fmoc-AA, 3 eq. HBTU, 6

eq. DIEA in DMF. 45-60 min.

4 Statine Coupling

Critical Step: Use 2.5 eq.

Fmoc-Sta-OH, 2.5 eq. HATU,

2.5 eq. HOAt, 5 eq.[2][3] DIEA.

Reaction time: 2-4 hours or

double couple (2 x 2h).

5 Elongation

Continue standard coupling for

subsequent residues. Note:

Coupling onto the N-terminus

of Statine can be slow due to

the gamma-position sterics.

6 Cleavage

TFA/TIS/H2O (95:2.5:2.5) for

2-3 hours. Precipitate in cold

diethyl ether.

Synthesis Workflow Diagram
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Figure 2: SPPS workflow highlighting the modified coupling conditions required for Statine.

Therapeutic Applications & Comparative Data
Statine-based inhibitors have been pivotal in establishing the "transition-state inhibitor"

paradigm. While Pepstatin A is a potent broad-spectrum inhibitor, modern drug discovery has

refined the statine scaffold to improve selectivity (e.g., for HIV Protease or Renin) and oral

bioavailability.

Case Study: Pepstatin A vs. Targeted Inhibitors
Pepstatin A (Iva-Val-Val-Sta-Ala-Sta) is the gold standard for inhibiting Cathepsin D and Pepsin.

However, it shows weaker activity against retroviral proteases like HIV-1 PR compared to

optimized hydroxyethylene isosteres.
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Inhibitory Potency Data (IC50 / Ki)
The table below demonstrates the potency shift when moving from the broad-spectrum

Pepstatin A to specific analogs or when modifying the Statine core (e.g., Me3Sta).

Inhibitor Target Enzyme Ki / IC50 Mechanism Note

Pepstatin A Cathepsin D (Human) ~0.1 - 1.0 nM

Highly potent; tight

binding to

Asp33/Asp231.

Pepstatin A HIV-1 Protease ~2,000 nM (2 µM)

Weak inhibition; active

site geometry differs

from Pepsin.

Statine Analog

(Me3Sta)
Penicillopepsin 1.5 nM

Methylation at C3

improves hydrophobic

packing.

Acetyl-Pepstatin HIV-1 Protease ~50 nM

Acetylation improves

binding over native

Pepstatin.

Saquinavir HIV-1 Protease 0.12 nM

Uses

hydroxyethylamine

(statine evolution) for

sub-nanomolar

potency.

Data Sources: Jupp et al. (1990), Rich et al. (1985), and FDA Pharmacology Reviews.

Selectivity Engineering
To convert a generic statine sequence into a specific drug:

Side Chain Modification: The "P1" side chain of natural Statine is an isobutyl group (leucine-

like). Replacing this with a phenylalanine-like benzyl group (in "AHPPA" or "ACHPA"

analogs) drastically increases affinity for Renin and HIV Protease, which prefer

hydrophobic/aromatic residues at the cleavage site.
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Backbone Length: Statine adds two carbons to the backbone. Some enzymes tolerate this

better than others. "Norstatine" (one carbon shorter) is often used to adjust the fit within the

active site.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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